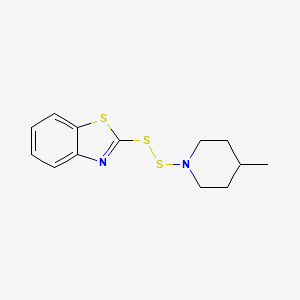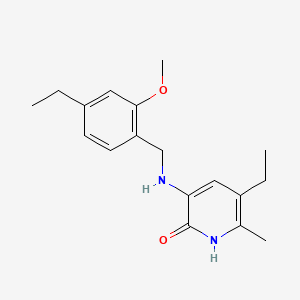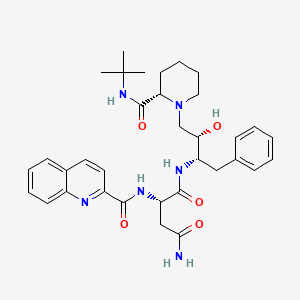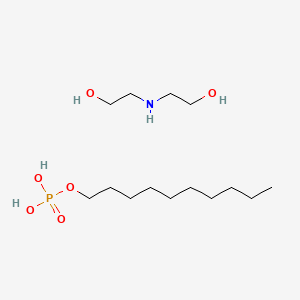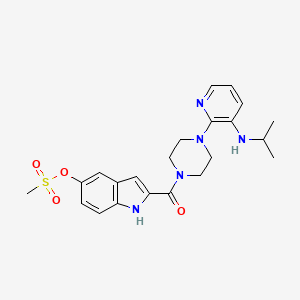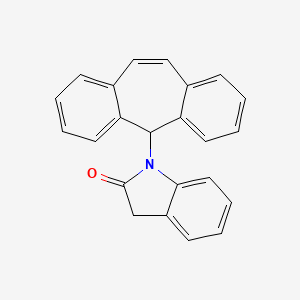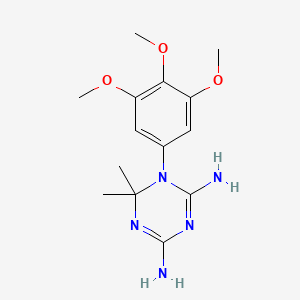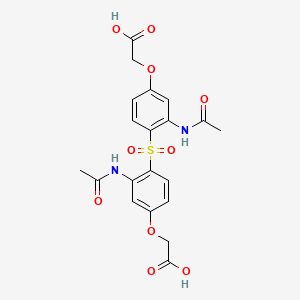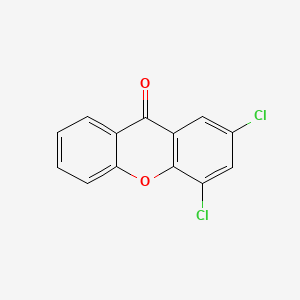
Nordracorubin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nordracorubin is a naturally occurring compound found in the resin of the Dragon’s Blood tree, specifically from the species Daemonorops draco and Dracaena cochinchinensis . It is a quinone methide and is known for its vibrant red color. This compound is part of a group of substances that have been used in traditional medicine for their various therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nordracorubin involves several steps, starting from simpler organic compounds. One common method involves the use of flavonoid precursors, which undergo a series of oxidation and cyclization reactions to form the quinone methide structure . The reaction conditions typically require the presence of strong oxidizing agents and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound is often achieved through the extraction from natural sources, particularly the resin of Dragon’s Blood trees. The resin is collected, purified, and then subjected to various chemical processes to isolate this compound . Advanced techniques such as liquid chromatography and mass spectrometry are used to ensure the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Nordracorubin undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using agents like sodium borohydride, leading to the formation of reduced quinone methides.
Substitution: Various substitution reactions can occur, where functional groups on the this compound molecule are replaced with other groups, often using catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as reduced quinone methides and substituted this compound compounds .
Aplicaciones Científicas De Investigación
Nordracorubin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying quinone methide chemistry and its reactivity.
Medicine: Traditional medicine uses this compound for its blood circulation and hemostatic properties.
Industry: The compound is used in the production of natural dyes and pigments due to its vibrant red color.
Mecanismo De Acción
The mechanism of action of nordracorubin involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects . For example, this compound has been shown to bind to the APOBEC3B enzyme, inhibiting its activity and potentially reducing cancer cell proliferation .
Comparación Con Compuestos Similares
Nordracorubin is similar to other quinone methides such as dracorubin and nordracorhodin . it is unique in its specific structure and reactivity. Compared to dracorubin, this compound has different substitution patterns on its aromatic rings, leading to distinct chemical and biological properties . Other similar compounds include various flavonoid derivatives found in Dragon’s Blood resin .
Propiedades
Número CAS |
35290-22-3 |
|---|---|
Fórmula molecular |
C31H22O5 |
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
9-methoxy-5,19-diphenyl-4,12,18-trioxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2,8,10,13,16,19-heptaen-15-one |
InChI |
InChI=1S/C31H22O5/c1-33-25-17-28-30(31-21(25)12-13-23(36-31)18-8-4-2-5-9-18)22-16-24(19-10-6-3-7-11-19)34-26-14-20(32)15-27(35-28)29(22)26/h2-11,14-17,23H,12-13H2,1H3 |
Clave InChI |
ZKOTWKIEVACBFM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2CCC(OC2=C3C(=C1)OC4=CC(=O)C=C5C4=C3C=C(O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)
